Comparative Enzyme Selectivity: Eglin c (60-63)-methyl ester Exhibits Exclusive Human Leukocyte Elastase (HLE) Inhibition Unlike Other Eglin c Fragments
In a direct comparative study of Eglin c peptide fragments, the (60-63) methyl ester (TNVV-OMe) inhibited HLE with a Ki of 0.16 mM while showing no measurable inhibition against cathepsin G, porcine pancreatic elastase, or α-chymotrypsin [1]. In contrast, the Eglin c (41-49) fragment (SPVTLDLRY) potently inhibited cathepsin G (Ki = 42 µM) and α-chymotrypsin (Ki = 20 µM) but did not inhibit HLE [2]. The full-length Eglin c protein is a broad-spectrum inhibitor with Ki values in the low nanomolar range (1.8–2.2 nM) against all three proteases [3].
| Evidence Dimension | Inhibitory constant (Ki) for human leukocyte elastase, cathepsin G, and α-chymotrypsin |
|---|---|
| Target Compound Data | Ki (HLE) = 0.16 mM; Ki (Cat G) = No inhibition; Ki (Chymo) = No inhibition |
| Comparator Or Baseline | Eglin c (41-49) fragment: Ki (HLE) = No inhibition; Ki (Cat G) = 42 µM; Ki (Chymo) = 20 µM; Full-length Eglin c: Ki (HLE) = 2.2 nM; Ki (Cat G) = 1.8 nM; Ki (Chymo) = 1.4 nM |
| Quantified Difference | The (60-63)-methyl ester demonstrates a >4-order-of-magnitude selectivity shift towards exclusive HLE inhibition compared to full-length Eglin c, and a complete functional inversion compared to the (41-49) fragment. |
| Conditions | In vitro enzyme inhibition assays; synthetic peptides tested against purified human leukocyte elastase, cathepsin G, porcine pancreatic elastase, and α-chymotrypsin. |
Why This Matters
This exclusive selectivity profile makes the (60-63)-methyl ester the only fragment-derived tool for dissecting HLE-specific pathways in complex biological systems without confounding inhibition of other neutrophil serine proteases.
- [1] Okada Y, Tsuboi S, Tsuda Y, Nakabayashi K, Nagamatsu Y, Yamamoto J. Synthesis of peptide fragments related to eglin c and examination of their inhibitory effect on human leukocyte elastase, cathepsin G and alpha-chymotrypsin. Biochem Biophys Res Commun. 1989;161(1):272-275. View Source
- [2] MedChemExpress. Eglin c (41-49). Cat. No. HY-P2318. View Source
- [3] Okada Y, Tsuboi S, Tsuda Y, Nagamatsu Y, Yamamoto J. Synthesis of a trihexacontapeptide corresponding to the sequence 8-70 of eglin c and studies on the relationship between the structure and the inhibitory activity against human leukocyte elastase, cathepsin G and alpha-chymotrypsin. FEBS Lett. 1990;272(1-2):113-116. View Source
